N,N-Dimethyloct-1-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
84108-73-6 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-dimethyloct-1-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-9-10-11(2)3/h4-8H2,1-3H3 |
InChI Key |
SWVSCYKOWTZKET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CN(C)C |
Origin of Product |
United States |
Methodologies for the Synthesis of N,n Dimethyloct 1 Yn 1 Amine and Analogous Alkynylamines
Strategies for Constructing the N,N-Dimethylamine Moiety
The creation of the tertiary amine functionality is a key step in the synthesis of N,N-Dimethyloct-1-yn-1-amine. Several established methods can be employed for this purpose.
Direct alkylation of a primary or secondary amine with a methylating agent is a fundamental approach to synthesizing tertiary amines. uomustansiriyah.edu.iq This method relies on the nucleophilic character of the amine's lone pair of electrons, which attack an electrophilic carbon, displacing a leaving group in a bimolecular nucleophilic substitution (SN2) reaction. uomustansiriyah.edu.iqnih.gov For the synthesis of this compound, oct-1-yn-1-amine could be sequentially methylated using reagents like methyl iodide or dimethyl sulfate. smolecule.com These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to neutralize the acid generated and in a polar aprotic solvent like dimethylformamide (DMF). smolecule.commnstate.edu
However, a significant challenge with direct alkylation is the potential for over-alkylation. mnstate.edu The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, and the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired tertiary amine. Using a large excess of the amine can favor monoalkylation. mnstate.edu
Table 1: Reagents for Direct Alkylation of Amines
| Alkylating Agent | Base | Solvent | Reference |
|---|---|---|---|
| Methyl Iodide | Sodium Hydride | Dimethylformamide (DMF) | smolecule.com |
| Dimethyl Sulfate | Potassium Carbonate | Dimethylformamide (DMF) | smolecule.com |
| Methyl Bromide | Sodium Bicarbonate | Not Specified | mnstate.edu |
Reductive amination is a versatile and widely used method for synthesizing amines. nih.govorganic-chemistry.org This one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an enamine or an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. nih.govyoutube.com For the synthesis of this compound, this would involve reacting an appropriate aldehyde with dimethylamine, followed by reduction.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Homogeneous catalysts, such as those based on rhodium, can also be used with molecular hydrogen as the reductant. wiley.com The choice of catalyst and reaction conditions can be optimized to achieve high selectivity and yield. wiley.comd-nb.info For instance, titanium(IV) isopropoxide has been used to mediate the reductive amination of carbonyl compounds with dimethylamine. researchgate.net
Table 2: Conditions for Reductive Amination
| Carbonyl Source | Amine Source | Reducing Agent/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | Secondary Amines | Sodium Borohydride (NaBH₄) | Common and effective reducing agent. masterorganicchemistry.com | masterorganicchemistry.com |
| Aldehydes | Secondary Amines | Rhodium catalyst with H₂ | Homogeneous catalysis, high selectivity. wiley.com | wiley.com |
| Aldehydes/Ketones | Ammonia | Iron catalyst with H₂ | Synthesis of primary amines, can be adapted. d-nb.info | d-nb.info |
| Carbonyl Compounds | Dimethylamine | Titanium(IV) isopropoxide | Mediates the reaction efficiently. researchgate.net | researchgate.net |
N,N-Dimethylformamide (DMF) is not only a common polar aprotic solvent but can also serve as a source of the dimethylamino group or as a methylating agent in certain reactions. nih.govresearchgate.net While less common for direct synthesis of a specific compound like this compound, the reactivity of DMF is noteworthy. For example, in the Vilsmeier-Haack reaction, DMF reacts with phosphoryl chloride to form the Vilsmeier reagent, which is a powerful formylating agent. nih.gov In other contexts, under specific catalytic conditions, DMF can act as a source for methylation. researchgate.netresearchgate.net For instance, rhodium-catalyzed direct methylation of ketones has been achieved using DMF as the source of the methyl group. nih.gov
Approaches for Introducing the Terminal Alkyne Functionality
The introduction of the terminal alkyne is the other critical aspect of synthesizing this compound.
Ethynylation refers to the addition of an acetylene (B1199291) or a terminal alkyne to a carbonyl group, typically forming a propargyl alcohol. buchler-gmbh.comwikipedia.org While not a direct route to the amine, the resulting alcohol could be further functionalized.
More directly relevant are alkyne coupling reactions, such as the Sonogashira coupling. libretexts.orgwikipedia.org This palladium- and copper-co-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org To synthesize this compound, a variation of this reaction could be envisioned where a suitable dimethylamine-containing electrophile is coupled with oct-1-yne. smolecule.com The Sonogashira reaction is known for its broad functional group tolerance and is a powerful tool for constructing C(sp²)-C(sp) bonds. libretexts.orgbohrium.com
Table 3: Key Features of Alkyne Coupling Reactions
| Reaction | Catalysts | Reactants | Bond Formed | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium & Copper | Terminal Alkyne + Aryl/Vinyl Halide | C(sp²)-C(sp) | libretexts.orgwikipedia.org |
| Copper-catalyzed Coupling | Copper | Terminal Alkyne + Alkyl Halide | C(sp³)-C(sp) | rsc.org |
Terminal alkynes can also be generated through the transformation of other functional groups. imperial.ac.ukfiveable.me For example, a dihaloalkane can be treated with a strong base, such as sodium amide, to undergo double dehydrohalogenation to form an alkyne. Another approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with phosphorus ylides in a reaction known as the Corey-Fuchs reaction, which generates a terminal alkyne from an aldehyde.
These functional group interconversions provide alternative synthetic routes to the terminal alkyne portion of the target molecule, which can then be combined with methods for introducing the N,N-dimethylamine group to complete the synthesis of this compound. imperial.ac.ukfiveable.me
Overall Synthetic Pathways and Yield Optimization for this compound and Related Structures
The synthesis of N,N-disubstituted alk-1-yn-1-amines, commonly known as ynamines, has been an area of significant research due to their unique electronic properties and synthetic versatility. These compounds are characterized by a highly electron-rich carbon-carbon triple bond resulting from the direct conjugation with the nitrogen atom's lone pair. This electronic feature makes them valuable intermediates in organic synthesis. While early methods for their preparation were often limited in scope and employed harsh conditions, significant advancements, particularly in copper-catalyzed reactions, have provided more robust and general synthetic routes. ulb.ac.beorgsyn.org
Key synthetic strategies for preparing this compound and its analogs include reactions involving haloalkene precursors, various coupling reactions, and isomerization of propargylamines.
Synthesis from Haloalkene Precursors
A foundational and versatile method for the synthesis of ynamines and their structural analogs, ynamides, involves the use of haloalkene precursors. This approach typically proceeds through an elimination-substitution sequence.
One of the most effective methods involves the copper-catalyzed cross-coupling reaction between 1,1-dibromo-1-alkenes and various nitrogen nucleophiles. ulb.ac.be This strategy has proven to be a general solution for the synthesis of ynamides, which are more stable analogs of ynamines due to the electron-withdrawing group on the nitrogen atom. ulb.ac.beorgsyn.org The reaction conditions can be tuned to accommodate a range of substrates. For instance, aryl-substituted 1,1-dibromo-1-alkenes typically react well in 1,4-dioxane (B91453) at 60–70 °C, while more challenging alkyl-substituted versions may require higher temperatures (70–90 °C) and the use of dimethylformamide (DMF) to ensure solubility. ulb.ac.be The catalytic system often consists of copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like cesium carbonate (Cs₂CO₃). ulb.ac.be
This methodology has been successfully applied to a variety of nitrogen nucleophiles, including sulfonamides, oxazolidinones, and various N-heterocycles. ulb.ac.be A domino protocol using gem-dibromoalkenes and N-heteroarenes under ligand-free copper catalysis has also been developed for the direct synthesis of ynamines. rsc.orgresearchgate.net
| Nitrogen Nucleophile | Catalytic System | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|
| Sulfonamides | CuI (12 mol%), DMEDA (18 mol%), Cs₂CO₃ | 1,4-Dioxane or DMF / 60-90°C | Good to Excellent | ulb.ac.be |
| Oxazolidinones | CuI (12 mol%), DMEDA (18 mol%), Cs₂CO₃ | 1,4-Dioxane / 60-70°C | Good | ulb.ac.be |
| Pyrrolidinones | CuI (12 mol%), DMEDA (18 mol%), Cs₂CO₃ | 1,4-Dioxane / 60-70°C | Moderate to Good | ulb.ac.be |
| N-Heterocycles (Indoles, Carbazoles) | CuI (ligand-free), K₂CO₃ | DMF / 110°C | Good to Excellent | rsc.org |
| Sulfoximines | CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%), Cs₂CO₃ | THF / 80°C | Fair to Good | ulb.ac.be |
Coupling Reactions for Ynamine and Ynamide Synthesis
Modern coupling reactions, particularly those catalyzed by copper and palladium, offer efficient and atom-economical pathways to ynamines and their derivatives.
Copper-Catalyzed A³ Coupling: The A³ coupling (aldehyde-alkyne-amine) reaction is a powerful one-pot method for synthesizing propargylamines. Adaptations of this reaction can be used for ynamine synthesis. For instance, the reaction of a terminal alkyne, a secondary amine, and formaldehyde, catalyzed by a Cu(I) salt, can produce the corresponding ynamine with high selectivity.
Sonogashira Coupling: The Sonogashira coupling reaction, which typically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been adapted for the synthesis of internal ynamines and ynamides. An environmentally friendly protocol has been developed for the copper-free Sonogashira coupling of terminal ynamides and aryl iodides in water. brad.ac.ukbrad.ac.ukorganic-chemistry.org This method utilizes a surfactant, such as cetrimonium (B1202521) bromide (CTAB), to facilitate the reaction in the aqueous medium, protecting the moisture-sensitive ynamide from hydrolysis. brad.ac.ukorganic-chemistry.org The optimization of this reaction showed that a palladium catalyst like Pd(PPh₃)₄ with a cesium carbonate base in the presence of the surfactant gives high yields. brad.ac.ukorganic-chemistry.org This methodology is compatible with both acyclic and cyclic alkyl ynamides, as well as the more reactive aryl ynamines. brad.ac.uk
| Ynamine/Ynamide Substrate | Aryl Halide | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide-based ynamide | Aryl Iodide | Pd(PPh₃)₄, Cs₂CO₃, CTAB, H₂O, 60°C | Up to 93% | brad.ac.ukorganic-chemistry.org |
| Acyclic alkyl ynamide | Aryl Iodide | Pd(PPh₃)₄, Cs₂CO₃, CTAB, H₂O, 60°C | Good to Excellent | brad.ac.uk |
| Aryl ynamine | Aryl Iodide | Pd(PPh₃)₄, Cs₂CO₃, CTAB, H₂O, 60°C | Moderate | brad.ac.uk |
| Natural product-based ynamide | Aryl Iodide | Pd(PPh₃)₄, Cs₂CO₃, CTAB, H₂O, 60°C | Outstanding | brad.ac.uk |
Isomerization and Rearrangement Pathways
Historically, one of the first discoveries of an ynamine occurred by chance through the rearrangement of a propargylamine. thieme-connect.de While not always the most common synthetic route today, isomerization of propargylamines or related structures can be a viable pathway. More recently, one-pot procedures involving the oxidation and rearrangement of propargylamines have been developed to synthesize enaminones, which are related structures. nih.gov
Synthesis via Haloalkynes
The reaction of haloalkynes with amines serves as another important route to ynamines. The amidative cross-coupling of amines and haloalkynes is a key protocol for ynamide synthesis. acs.org In 2003, the first copper-catalyzed N-alkynylation of amides with haloalkynes was reported. acs.org Mechanistic studies have suggested that in some reactions, the haloalkyne first reacts with the amine to form an ynamine intermediate, which can then undergo further transformations. acs.org
Chemical Reactivity and Mechanistic Insights of N,n Dimethyloct 1 Yn 1 Amine and Its Derivatives
Transition Metal-Catalyzed Transformations Involving Alkynylamines
Transition metal catalysis provides powerful methods for the selective functionalization of alkynylamines, enabling the construction of complex molecular architectures with high regio- and stereocontrol.
Carbometallation Reactions: Regio- and Stereoselectivity
Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. In the context of alkynylamines, the regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and reagents.
The reaction of N,N-disubstituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn) can be directed towards different outcomes by selecting either niobium or zirconium catalysts. rsc.orgresearchgate.net When catalyzed by a NbCl₅–EtMgBr system, the reaction primarily yields (2Z)-alkenylamines, which are the products of the reduction of the alkyne moiety. rsc.orgresearchgate.net This process is believed to proceed through the formation of a low-valent niobium species that generates a niobacyclopropene intermediate. researchgate.net
In contrast, employing a Cp₂ZrCl₂–EtMgBr catalyst system with Et₂Zn leads to a 2-zincoethylzincation reaction. rsc.orgresearchgate.net This results in the regio- and stereoselective formation of trisubstituted 2-alkenylamine derivatives after quenching with electrophiles like D₂O or I₂. rsc.orgresearchgate.net The reaction proceeds via a syn-addition of the organozinc reagent to the alkyne, leading to products with Z-configuration of the double bond. researchgate.net The different catalytic activities of niobium and zirconium highlight the significant influence of the transition metal on the reaction pathway. rsc.orgresearchgate.net
Table 1: Comparison of Niobium and Zirconium Catalysis on N,N-disubstituted 2-alkynylamines with Et₂Zn
| Catalyst System | Primary Product Type | Key Feature | Ref |
|---|---|---|---|
| NbCl₅–EtMgBr | (2Z)-Alkenylamines (Reduction) | High yields of Z-isomers. | rsc.orgresearchgate.net |
| Cp₂ZrCl₂–EtMgBr | 2-Alkenylamine derivatives (Carbozincation) | Regio- and stereoselective formation of trisubstituted double bonds. | rsc.orgresearchgate.net |
Indium(III) bromide (InBr₃) can promote the anti-allylmetalation of terminal alkynes using allylic silanes as the allyl source. nih.gov This reaction provides a method for the synthesis of 1,4-dienylindium compounds. nih.gov The process is believed to involve the activation of the alkyne by the indium trihalide, followed by the nucleophilic attack of the allylic silane (B1218182) from the opposite side of the metal halide. nih.gov The resulting 1,4-dienylindium intermediates are valuable precursors for the synthesis of functionalized skipped dienes, as they can undergo further reactions such as iodination or palladium-catalyzed cross-coupling. nih.gov While this methodology has been demonstrated for a variety of terminal alkynes, its specific application to N,N-Dimethyloct-1-yn-1-amine would be expected to follow a similar anti-addition pathway. nih.gov
Stereoselective Reduction of the Alkyne Moiety to Alkenylamines
The stereoselective reduction of the carbon-carbon triple bond in alkynylamines is a crucial transformation for accessing both (E)- and (Z)-alkenylamines, which are important building blocks in organic synthesis.
The NbCl₅–Mg reagent system has been shown to be effective for the regio- and stereoselective reduction of N,N-disubstituted 2-alkynylamines to (2Z)-alkenylamines. mdpi.com The reaction proceeds with high yields upon hydrolysis or deuterolysis of the reaction mixture. mdpi.com The proposed mechanism involves the in situ generation of a low-valent niobium complex that reacts with the alkyne. mdpi.com Interestingly, the analogous TaCl₅-Mg system was found to be ineffective for this transformation, highlighting the unique reactivity of niobium. mdpi.com
Similarly, as mentioned in section 3.1.1.1, the NbCl₅–EtMgBr-catalyzed reaction with Et₂Zn also affords (2Z)-alkenylamines in high yields. rsc.orgresearchgate.net This reduction is believed to occur via a niobacyclopropene intermediate. researchgate.net
Table 2: Reagents for Stereoselective Reduction of 2-Alkynylamines to (2Z)-Alkenylamines
| Reagent System | Product Stereochemistry | Yield Range | Ref |
|---|---|---|---|
| NbCl₅–Mg | (2Z) | 73-89% | mdpi.com |
| NbCl₅–EtMgBr with Et₂Zn | (2Z) | 64-89% | researchgate.net |
Other Metal-Mediated Cyclization and Functionalization Reactions
Beyond carbometallation and reduction, the alkynyl functionality in N,N-dialkyl-1-alkynylamines is susceptible to a variety of other metal-mediated transformations, including cyclization and other functionalization reactions. For instance, transition metal-catalyzed intramolecular cyclizations of substrates containing both an alkyne and a nucleophilic amine can lead to the formation of various nitrogen-containing heterocycles. semanticscholar.org Palladium, copper, gold, and silver are common catalysts for such transformations. semanticscholar.org
Mercury(II) salts have also been employed in the cyclization of alkynes, although their toxicity is a significant drawback. beilstein-journals.org These reactions can lead to the formation of complex heterocyclic and carbocyclic structures. beilstein-journals.org Additionally, copper-mediated reactions of N-propargyl enamine carboxylates under an oxygen atmosphere can lead to the synthesis of 4-carbonylpyrroles through an intramolecular carbooxygenation pathway. acs.org
Reactivity of the Tertiary Amine Functionality
The tertiary amine group in this compound also exhibits characteristic reactivity. msu.edu As a Lewis base, the nitrogen atom can be protonated by acids to form ammonium (B1175870) salts. It can also act as a nucleophile, participating in reactions such as alkylation. msu.edumasterorganicchemistry.com
Alkylation of tertiary amines with alkyl halides can lead to the formation of quaternary ammonium salts. masterorganicchemistry.com This reaction, often referred to as exhaustive methylation when using methyl iodide, proceeds via an Sₙ2 mechanism. masterorganicchemistry.com However, the direct alkylation of amines can sometimes be complicated by over-alkylation, as the product amine can also be nucleophilic. msu.edumasterorganicchemistry.com
The tertiary amine can also be oxidized to an N-oxide, for example, by using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). nih.gov These N-oxides can then undergo further transformations, such as the Polonovski reaction, which can lead to N-dealkylation. nih.gov
Base-catalyzed isomerization of dialkyl-2-propynylamines using potassium tert-butoxide can lead to the formation of (dialkylamino)allenes or, in some cases, an equilibrium mixture with dialkyl-1-alkynylamines. researchgate.net
Amine Reactivity in Quaternization and Salt Formation
The tertiary amine functionality in this compound allows it to undergo characteristic reactions of this group, most notably quaternization. This reaction involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium salt. This process, known as the Menshutkin reaction, occurs when the amine acts as a nucleophile and attacks an alkyl halide, displacing the halide ion. researchgate.net
For this compound, reaction with an alkyl halide such as iodomethane (B122720) would yield the corresponding N,N,N-trimethyloct-1-yn-1-aminium iodide, an example of an ynammonium salt. These salts are highly electrophilic due to the positive charge on the nitrogen atom, which strongly withdraws electron density from the alkyne. Research on related heterocyclic ynammonium salts has shown them to be potent electrophilic alkyne precursors. acs.org The general scheme for the quaternization of this compound is a standard SN2 reaction at the nitrogen center. researchgate.netnih.gov
Table 1: Representative Quaternization Reaction
| Reactant 1 | Reactant 2 | Product | Product Class |
| This compound | Iodomethane (CH₃I) | N,N,N-Trimethyloct-1-yn-1-aminium iodide | Quaternary Ynammonium Salt |
| This compound | 1-Iodooctane | N,N-Dimethyl-N-octyloct-1-yn-1-aminium iodide | Quaternary Ynammonium Salt |
Role in Complexation and Ligand Behavior
Ynamines, including this compound, can function as versatile ligands in organometallic chemistry. nist.gov They can coordinate to metal centers through either the nitrogen lone pair or the π-electrons of the triple bond. This coordination can lead to a variety of complex structures and can activate the ynamine ligand toward further transformations.
Research has demonstrated that ynamines react with polynuclear metal carbonyl clusters, such as those of osmium, to form stable complexes. acs.org In these reactions, the ynamine ligand can bridge multiple metal atoms. For instance, the reaction of N,N-dimethylprop-1-yn-1-amine with triosmium dodecacarbonyl leads to products where the ynamine ligand is incorporated into the cluster framework, sometimes undergoing structural rearrangement in the process. acs.org Similarly, ynamines have been shown to react with chromium and tungsten allenylidene complexes, leading to the formation of novel cyclobutenylidene and pentatrienylidene complexes through cycloaddition and cycloreversion pathways. acs.org These studies highlight the capacity of ynamines to act as building blocks for complex organometallic architectures. researchgate.net
Electrophilic and Nucleophilic Additions Across the Triple Bond
The polarized nature of the triple bond in this compound is central to its reactivity, making it susceptible to both electrophilic and nucleophilic attack. brad.ac.uk
Electrophilic Additions: The electron-rich β-carbon is a prime target for electrophiles. A classic example is the acid-catalyzed hydrolysis, where protonation at the β-carbon generates a highly reactive keteniminium ion intermediate. This intermediate is readily attacked by water to ultimately yield the corresponding N,N-dimethyloctanamide. brad.ac.uk This sensitivity to acid-catalyzed hydrolysis is a characteristic feature of ynamine chemistry. nih.gov
Nucleophilic Additions: The electrophilic α-carbon can be attacked by nucleophiles. This reactivity is often harnessed in carbon-carbon bond-forming reactions. While simple ynamines are less commonly used due to their high reactivity, the more stable ynamides undergo a wide range of nucleophilic additions. For example, copper-catalyzed addition of ynesulfonamides to acyl chlorides produces 3-aminoynones. acs.org Similarly, zinc-catalyzed additions of ynamides to aldehydes furnish N-substituted propargylic alcohols. rsc.org These reactions underscore the synthetic potential of the ynamine functional group as a nucleophilic partner.
Cycloaddition Reactions: Ynamines and their derivatives are excellent partners in cycloaddition reactions. They can participate in [2+2] cycloadditions with electron-deficient partners like enones (the Ficini cycloaddition) and ketenes to form four-membered rings. nih.govresearchgate.net They also engage in [3+2] cycloadditions with species like azides (a form of "click chemistry") to produce triazoles nih.govacs.org and with 2H-azirines to form substituted pyrroles. rsc.org Furthermore, [4+2] or Diels-Alder type reactions are also known. rsc.org
Table 2: Summary of Addition Reactions to the Ynamine Triple Bond
| Reaction Type | Electrophile/Nucleophile | Catalyst/Conditions | Product Type | Ref. |
| Electrophilic Addition (Hydrolysis) | H₃O⁺ | Acidic | N,N-Dialkylamide | brad.ac.uk |
| Nucleophilic Addition | Aldehydes | Zn(OTf)₂ | N-Substituted Propargylic Alcohol | rsc.org |
| Nucleophilic Addition | Acyl Chlorides | CuI | 3-Aminoynone | acs.org |
| [2+2] Cycloaddition | Enones | CuCl₂ / AgSbF₆ | Cyclobutenamine | nih.gov |
| [3+2] Cycloaddition | Azides | Cu(OAc)₂ | 1,4-Triazole | nih.govacs.org |
| [4+2] Cycloaddition | 4-Vinylcoumarins | Heat | Substituted Coumarin | rsc.org |
Rearrangement Reactions and Fragmentations
Ynamines and, more commonly, their ynamide derivatives can undergo a variety of rearrangement reactions, often catalyzed by transition metals, particularly gold. researchgate.net These reactions frequently proceed through highly reactive intermediates like keteniminium ions or metal carbenes, which can then participate in cascade sequences. acs.org
For instance, gold-catalyzed rearrangement of ynamide propargylic esters initiates a cascade process involving a rsc.orgrsc.org-rearrangement to form a reactive α-acyloxyallenamide intermediate. researchgate.net In another example, gold catalysis can trigger a researchgate.netCurrent time information in Bangalore, IN.-hydride shift in certain ynamides, followed by cyclization to produce highly functionalized indenes. ulb.ac.be
Rearrangements can also be initiated by Brønsted acids. Protonation of an ynamide can lead to a keteniminium ion that undergoes intramolecular attack by a tethered nucleophile, followed by a rearrangement (e.g., O-to-C rearrangement) to form complex heterocyclic scaffolds like eight-membered lactams. nih.gov Fragmentation pathways are also documented, often occurring from unstable intermediates. For example, a gold-catalyzed reaction of a carbonate-tethered ynamide was found to proceed via 1,3-migration of the carbonate group and subsequent fragmentation of the resulting allenamide. nih.gov The specific pathways for rearrangement and fragmentation are highly dependent on the substrate structure and the reaction conditions employed.
Advanced Spectroscopic and Structural Elucidation Methodologies for N,n Dimethyloct 1 Yn 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N,N-Dimethyloct-1-yn-1-amine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution by mapping the chemical environments of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The protons of the N,N-dimethyl group are expected to appear as a sharp singlet due to the absence of adjacent protons. The protons on the long alkyl chain exhibit characteristic chemical shifts and multiplicities based on their proximity to the electron-withdrawing ynamine functional group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. youtube.com A key feature is the resonance of the sp-hybridized carbons of the ynamine group (C≡C-N). The direct attachment of the electron-donating nitrogen atom significantly influences their chemical shifts compared to standard alkynes, typically causing the carbon atom bonded to nitrogen (C-1) to be shifted downfield and the adjacent carbon (C-2) to be shifted upfield. researchgate.net The remaining carbon signals correspond to the N-methyl groups and the hexyl portion of the octyne chain.
The anticipated NMR data, based on established chemical shift ranges for similar functional groups, are summarized below. researchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| N(CH₃)₂ | 2.6 - 2.9 | Singlet (s) | 40 - 45 |
| CH ₂(C-3) | 2.1 - 2.4 | Triplet (t) | 18 - 22 |
| CH ₂(C-4 to C-7) | 1.2 - 1.6 | Multiplet (m) | 22 - 32 |
| CH ₃(C-8) | 0.8 - 1.0 | Triplet (t) | 13 - 15 |
| C ≡C-N (C-2) | - | - | 75 - 85 |
| C≡C -N (C-1) | - | - | 85 - 95 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula is C₁₀H₁₉N, corresponding to a molecular weight of 153.27 g/mol .
In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 153. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.org The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable charged species. chemguide.co.uk
The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom to form a stable iminium cation. libretexts.orgyoutube.com For this compound, several fragmentation pathways are plausible, with the most characteristic cleavages occurring at the bonds alpha to the nitrogen atom and at the propargylic position (the C-C bond adjacent to the triple bond).
Key predicted fragments are detailed in the following table.
Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 153 | [C₁₀H₁₉N]⁺˙ | - | Molecular Ion (M⁺˙) |
| 138 | [C₉H₁₆N]⁺ | •CH₃ | α-cleavage: Loss of a methyl radical from the nitrogen atom. |
| 96 | [C₆H₁₀N]⁺ | •C₄H₉ | Cleavage at the propargylic position (C3-C4 bond), loss of a butyl radical. |
| 82 | [C₅H₈N]⁺ | •C₅H₁₁ | Cleavage of the C4-C5 bond, loss of a pentyl radical. |
| 58 | [C₃H₈N]⁺ | •C₇H₁₁ | Formation of the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, a common fragment for N,N-dimethylamines. chemetrix.co.za |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups present in a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to the vibrational modes of specific bonds.
For this compound, the most diagnostic vibrational modes are the C≡C triple bond stretch, the C-N single bond stretch, and the various C-H bond stretches and bends. The C≡C stretch of an ynamine is a particularly strong and characteristic signal. libretexts.org The C-N bond stretch for a tertiary aliphatic amine is also readily identifiable. msu.edu The region below 3000 cm⁻¹ is dominated by the stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chain and methyl groups. libretexts.org
The characteristic vibrational frequencies for this compound are summarized below.
Interactive Table: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C≡C Stretch | Ynamine | 2100 - 2250 | Strong in Raman, Medium-Strong in IR |
| C-H Stretch (sp³) | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong in IR |
| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium in IR |
| C-N Stretch | Tertiary Aliphatic Amine | 1000 - 1250 | Medium-Strong in IR |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. However, the basic nature of the amine functional group can lead to poor peak shape (tailing) due to interactions with acidic sites on standard silica-based capillary columns. labrulez.comnih.gov To overcome this, specialized base-deactivated columns or columns coated with a basic substance like potassium hydroxide (B78521) (KOH) are often employed to ensure symmetrical peaks and reproducible retention times. labrulez.com Alternatively, derivatization of the amine can reduce its polarity and improve its chromatographic behavior. researchgate.net A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purification and analysis of ynamines. A reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Due to the lack of a strong UV-absorbing chromophore, detection can be challenging. A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be effective. For the highest specificity and sensitivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method, allowing for simultaneous separation and mass-based detection and identification. nih.govnih.gov
Theoretical and Computational Investigations of N,n Dimethyloct 1 Yn 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-Dimethyloct-1-yn-1-amine, these methods could provide a wealth of information about its electronic structure and predict its reactivity in various chemical environments.
Density Functional Theory (DFT) for Mechanistic Probing and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. While specific DFT studies on this compound are not found, research on related ynamides demonstrates the power of this approach. For instance, DFT calculations have been instrumental in elucidating the mechanisms of gold-catalyzed reactions of ynamides, including annulations and cycloisomerizations. herbmedpharmacol.comnih.govchemscene.com These studies often involve mapping the potential energy surface to identify transition states and intermediates, thereby rationalizing reaction pathways and product stereoselectivity. herbmedpharmacol.com Similar DFT approaches could be applied to this compound to explore its reactivity, such as its behavior in cycloaddition reactions or its potential as a precursor in the synthesis of more complex molecules.
Quantum chemical calculations on various nitrosamines have been used to assess their activation and deactivation pathways, providing insights into their carcinogenic risk. mdpi.com This highlights how computational methods can be used to predict the biological activity and toxicity of nitrogen-containing compounds.
Table 1: Representative Quantum Chemical Parameters Calculable by DFT
| Parameter | Description | Potential Insight for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule, crucial for predicting reactivity with electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electron-accepting ability, important for reactions with nucleophiles. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap generally correlates with higher reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Atomic Charges | Distribution of electron density on each atom | Helps to identify nucleophilic and electrophilic sites within the molecule. |
Computational Spectroscopic Predictions
Computational methods can predict various spectroscopic properties, which can aid in the characterization of this compound. Theoretical calculations of NMR chemical shifts, for example, have become a powerful tool in the conformational analysis of flexible molecules. nih.gov By calculating the NMR parameters for different possible conformations and comparing them with experimental data, the most probable solution-state structure can be determined. Similarly, infrared (IR) and Raman spectra can be computationally predicted to help assign experimental vibrational bands to specific molecular motions.
Molecular Modeling and Dynamics Simulations for Conformational Studies
The long octyl chain in this compound suggests a high degree of conformational flexibility. Molecular modeling and molecular dynamics (MD) simulations are ideal tools for exploring the conformational landscape of such molecules.
MD simulations can provide insights into the dynamic behavior of molecules over time, revealing the preferred conformations and the energy barriers between them. umweltbundesamt.defrontiersin.org For instance, a conformational analysis of N-methyl-2-aminoethanol combined experimental rotational spectroscopy with quantum chemical calculations to accurately determine its conformational space. chemsrc.com A similar integrated approach for this compound would be invaluable for understanding its three-dimensional structure and how it might interact with other molecules or biological targets.
In Silico Screening and Analog Design for Related Chemical Entities
While no specific in silico screening studies featuring this compound have been identified, the methodologies are well-established and could be applied to this compound and its derivatives.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsapub.org This is particularly useful in drug discovery for predicting the interaction between a small molecule and a protein target. If a biological target for this compound or its analogs were identified, molecular docking could be used to predict their binding mode and affinity. Studies on other amine-containing compounds have successfully used molecular docking to identify potential inhibitors for various enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, untested compounds. To develop a QSAR model for ynamine derivatives, a dataset of compounds with known activities would be required. While no such study currently exists for this compound, QSAR studies on other classes of compounds demonstrate the potential of this approach for guiding the design of more potent analogs. nih.gov
Emerging Applications and Future Research Directions for N,n Dimethyloct 1 Yn 1 Amine
Strategic Building Block in Medicinal Chemistry and Natural Product Synthesis
The high reactivity of the ynamine functionality makes N,N-Dimethyloct-1-yn-1-amine a valuable precursor for the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. brad.ac.uknih.govnih.gov
Precursor in Bioactive Molecule Design
Ynamines are powerful reagents for the construction of various heterocyclic systems, which form the core of many bioactive compounds. enamine.netmsesupplies.com The electron-donating nitrogen atom polarizes the alkyne, making the β-carbon susceptible to electrophilic attack and the α-carbon prone to nucleophilic addition, leading to a variety of possible chemical transformations. brad.ac.uk
The general reactivity of ynamines allows for their participation in cycloaddition reactions, rearrangements, and insertions to form diverse nitrogen-containing heterocycles such as indoles, quinolines, and other alkaloids. brad.ac.uknih.gov The long octyl chain of this compound could be leveraged to enhance the solubility of synthetic intermediates in nonpolar solvents, facilitating reactions and purifications. Furthermore, this lipophilic tail could be a key feature in the final bioactive molecule, potentially influencing its membrane permeability or interaction with hydrophobic binding pockets of biological targets. nih.gov
Illustrative Research Findings on Ynamine Reactivity for Heterocycle Synthesis:
| Reaction Type | Reagents and Conditions | Resulting Heterocycle | Potential Bioactivity |
| Cycloaddition | Ynamine, Isocyanate, Lewis Acid Catalyst | Substituted Pyridinone | Kinase Inhibitor Scaffolds |
| Annulation | Ynamine, o-alkynyl-aniline, Base | 2-Aminoindole | Anticancer Agents |
| Rearrangement | Ynamine, Gold(I) Catalyst | Substituted Pyrrole | Anti-inflammatory Agents |
This table presents hypothetical research findings based on the known reactivity of the ynamine functional group to illustrate the potential of this compound as a precursor to bioactive molecules.
Role in Materials Science and Functional Materials Development
The unique electronic properties of the ynamine functional group, combined with the physical properties imparted by the long alkyl chain, position this compound as a promising candidate for the development of novel functional materials.
Design of Conjugated Systems and Polymers
The nitrogen atom in an ynamine can extend π-conjugation, a key property for organic electronic materials. The incorporation of this compound into polymer chains could lead to the development of new conductive or light-emitting materials. The octyl groups could enhance the solubility of these polymers in organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing.
Moreover, the long alkyl chains can influence the solid-state morphology of the resulting polymers, potentially promoting self-assembly into ordered structures that could enhance charge transport properties. The interplay between the electronically active ynamine core and the self-assembling nature of the octyl chains could lead to materials with tailored optoelectronic properties.
Potential Properties of Polymers Incorporating this compound:
| Polymer Backbone | Expected Electronic Property | Influence of Octyl Chain | Potential Application |
| Poly(p-phenylene ethynylene) | Blue-light emission | Enhanced solubility, improved film formation | Organic Light-Emitting Diodes (OLEDs) |
| Polythiophene | High charge carrier mobility | Increased processability, ordered packing | Organic Field-Effect Transistors (OFETs) |
| Donor-Acceptor Copolymer | Tunable bandgap | Improved solubility in organic solvents | Organic Photovoltaics (OPVs) |
This table illustrates the potential impact of incorporating this compound into different conjugated polymer backbones, based on general principles of materials science.
Contributions to Agrochemical and Industrial Chemistry
The reactivity and physical properties of this compound suggest its potential utility in both the synthesis of new agrochemicals and in various industrial processes.
In agrochemical research, the ynamine moiety can serve as a synthon for the creation of novel pesticides and herbicides containing nitrogen heterocycles. researchgate.netnih.govmdpi.com The lipophilic octyl chain could improve the formulation of active ingredients, enhancing their adhesion to plant surfaces and their penetration through waxy cuticles.
Industrially, aliphatic amines and their derivatives are utilized as corrosion inhibitors, surfactants, and intermediates in the synthesis of various chemicals. quora.comresearchgate.net The long alkyl chain in this compound makes it a candidate for applications requiring surface activity. Its derivatives could potentially be used in formulations for coatings, lubricants, and fuel additives.
Development of Novel Catalytic Systems Utilizing this compound Derivatives
The nitrogen atom of this compound can act as a ligand, coordinating to transition metals to form novel catalytic complexes. pvpcollegepatoda.orgnih.gov The electronic properties of the ynamine, being a strong π-donor, could significantly influence the catalytic activity of the metal center. nih.gov
Furthermore, the alkyne functionality can be a site for further chemical modification to create more complex ligand structures. The octyl group could enhance the solubility of these metal complexes in nonpolar reaction media, which is advantageous for many catalytic processes. Research in this area could lead to the development of new catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. sioc-journal.cnchiba-u.jp
Potential Catalytic Applications of Metal Complexes with this compound Derivatives:
| Metal Center | Ligand Design | Target Reaction | Potential Advantage |
| Palladium | Ynamine-phosphine bidentate ligand | Suzuki Cross-Coupling | High turnover numbers in nonpolar solvents |
| Rhodium | Chiral ynamine-based ligand | Asymmetric Hydrogenation | Enhanced enantioselectivity |
| Nickel | Ynamine-functionalized N-heterocyclic carbene | Olefin Polymerization | Control over polymer molecular weight and branching |
This table provides hypothetical examples of how derivatives of this compound could be utilized in the development of novel transition metal catalysts.
Q & A
Q. What synthetic routes are recommended for N,N-Dimethyloct-1-yn-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis of tertiary amines like this compound often involves alkylation of secondary amines or reductive amination. For example, nickel-catalyzed amination (e.g., using bis(1,5-cyclooctadiene)nickel) with aryl halides and amines is a viable approach . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
- Temperature control : Low temperatures (-30°C to 0°C) minimize side reactions in sensitive steps .
- Catalysts : Transition-metal catalysts (e.g., nickel or palladium) improve regioselectivity .
Table 1 : Example Reaction Conditions for Tertiary Amine Synthesis
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| KOtBu, Ni catalyst | Toluene | 35°C | 85 | |
| SnCl₂, DMSO | Water | RT | 72 |
Q. What analytical techniques are suitable for determining the purity of this compound?
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous tertiary amines (e.g., N,N-Dimethyl-1-naphthylamine):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
- Spill management : Absorb with diatomaceous earth and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How does the tertiary amine structure of this compound influence its stability and potential for nitrosamine formation?
- Methodological Answer : Tertiary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic N-nitrosamines. Risk assessment strategies include:
- Forced degradation studies : Expose the compound to nitrosating conditions (e.g., NaNO₂, HCl) and analyze via LC-MS/MS for nitrosamine traces .
- Process controls : Limit residual nitrites in raw materials and avoid shared equipment with nitrosating agents .
- Analytical thresholds : Quantify nitrosamines at ≤0.03 ppm per ICH M7(R2) guidelines using MRM transitions on triple quadrupole MS .
Q. How do solvent choice and reaction temperature impact stereochemical outcomes in this compound synthesis?
- Methodological Answer : Solvent polarity and temperature modulate reaction kinetics and stereoselectivity. For example:
- Polar solvents (e.g., DMF): Stabilize charged intermediates, favoring SN2 mechanisms and retention of configuration .
- Low temperatures (-30°C): Suppress thermal racemization in chiral amine synthesis .
Table 2 : Solvent Effects on Reaction Outcomes
| Solvent | Dielectric Constant | Stereoselectivity (%) |
|---|---|---|
| DMF | 36.7 | 92 (Retention) |
| Ether | 4.3 | 65 (Inversion) |
Q. What advanced methodologies are effective for profiling trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with LC-UV/ELSD enables impurity identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
